molecular formula C14H20N2O3S B2675121 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine CAS No. 1235344-40-7

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B2675121
CAS No.: 1235344-40-7
M. Wt: 296.39
InChI Key: UJQHZNQAWURBHE-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cyclopropylsulfonyl group and a methoxyphenyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the nucleophilic displacement of cyclic sulfamidates derived from amino acids . The cyclopropylsulfonyl group can be introduced through sulfonylation reactions, while the methoxyphenyl group can be added via nucleophilic aromatic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylsulfonyl group can enhance binding affinity and specificity, while the methoxyphenyl group may influence the compound’s pharmacokinetic properties. The pathways involved can vary, but they often include modulation of signal transduction, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine can be compared to other piperazine derivatives, such as:

    1-(4-Methoxyphenyl)piperazine: Lacks the cyclopropylsulfonyl group, which may result in different biological activity and chemical reactivity.

    1-(Cyclopropylsulfonyl)piperazine: Lacks the methoxyphenyl group, which can affect its binding properties and overall efficacy.

    4-(3-Methoxyphenyl)piperazine: Lacks the cyclopropylsulfonyl group, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13-4-2-3-12(11-13)15-7-9-16(10-8-15)20(17,18)14-5-6-14/h2-4,11,14H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQHZNQAWURBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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